molecular formula C8H5N3 B3058411 1H-Indazole-1-carbonitrile CAS No. 893447-53-5

1H-Indazole-1-carbonitrile

Cat. No.: B3058411
CAS No.: 893447-53-5
M. Wt: 143.15 g/mol
InChI Key: ORUIPUHXQMWUDJ-UHFFFAOYSA-N
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Description

1H-Indazole-1-carbonitrile is a heterocyclic compound that features a fused benzene and pyrazole ring system with a nitrile group attached to the nitrogen atom at the first position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Scientific Research Applications

1H-Indazole-1-carbonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indazole-1-carbonitrile would depend on its specific application. For instance, in medicinal applications, indazoles can act as selective inhibitors of certain enzymes or receptors .

Future Directions

The future directions in the study of 1H-Indazole-1-carbonitrile and similar compounds likely involve the development of more efficient and sustainable synthesis methods, as well as the exploration of new medicinal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-1-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of 2-azidobenzonitriles with amines under reductive conditions. Another method includes the transition metal-catalyzed reactions, such as the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant . These reactions typically occur in solvents like DMSO under an oxygen atmosphere, yielding good to excellent results.

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of metal-catalyzed reactions is favored due to their efficiency and minimal byproduct formation. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Comparison with Similar Compounds

1H-Indazole-1-carbonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

indazole-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-6-11-8-4-2-1-3-7(8)5-10-11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUIPUHXQMWUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599799
Record name 1H-Indazole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893447-53-5
Record name 1H-Indazole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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